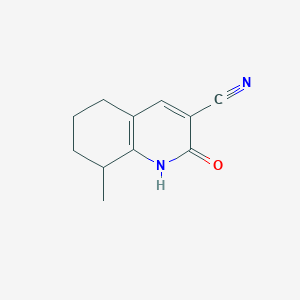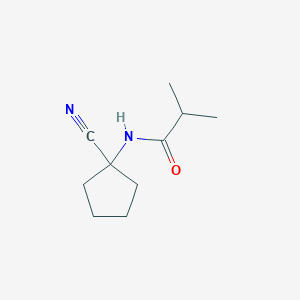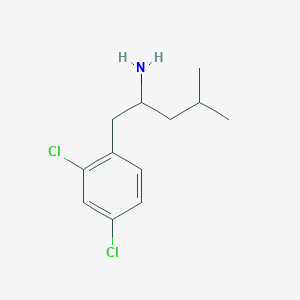![molecular formula C14H21N3O2S B1522878 tert-Butyl-N-[Carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate CAS No. 1303890-55-2](/img/structure/B1522878.png)
tert-Butyl-N-[Carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate
Übersicht
Beschreibung
“tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate” is a chemical compound with the CAS Number: 1303890-55-2 . It has a molecular weight of 295.41 . The IUPAC name for this compound is "tert-butyl 2-amino-1-(3-pyridinyl)-2-thioxoethyl (ethyl)carbamate" . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C14H21N3O2S/c1-5-17(13(18)19-14(2,3)4)11(12(15)20)10-7-6-8-16-9-10/h6-9,11H,5H2,1-4H3,(H2,15,20)" . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 295.41 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung wird als Baustein in der organischen Synthese verwendet. Ihre Struktur ermöglicht die Einführung der tert-Butylgruppe in andere Moleküle, was besonders nützlich sein kann, um die sterische Hinderung zu erhöhen oder die physikalischen Eigenschaften einer Verbindung zu verändern .
Medizinische Chemie
In der medizinischen Chemie kann die Pyridinylmethyl-Einheit dieser Verbindung mit biologischen Zielen interagieren, was sie für die Arzneimittelentwicklung wertvoll macht. Sie kann als Vorläufer für Pharmazeutika dienen, die einen Pyridinring als Teil ihrer Struktur benötigen .
Landwirtschaftliche Chemie
Die Carbamothioylgruppe deutet auf eine mögliche Verwendung bei der Entwicklung von Agrochemikalien hin. Verbindungen mit dieser funktionellen Gruppe werden häufig auf ihre pestiziden Eigenschaften untersucht, was bei der Entwicklung neuer Insektizide oder Fungizide von Vorteil sein könnte .
Materialwissenschaft
Aufgrund ihrer einzigartigen chemischen Eigenschaften kann diese Verbindung in der materialwissenschaftlichen Forschung eingesetzt werden, insbesondere bei der Entwicklung neuer Polymere oder Beschichtungen, die bestimmte Funktionalitäten für eine verbesserte Leistung erfordern .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Standard oder Reagenz in verschiedenen chemischen Assays verwendet werden. Ihre eindeutigen spektralen Eigenschaften könnten ihre Verwendung in der spektroskopischen Analyse oder als chromatographischer Marker ermöglichen .
Umweltwissenschaften
Die Erforschung von Umweltkontaminanten erfordert häufig die Untersuchung komplexer organischer Moleküle. Diese Verbindung könnte bei der Analyse von Umweltproben verwendet werden, um das Verhalten und den Abbau ähnlicher organischer Kontaminanten zu verstehen .
Wirkmechanismus
The mechanism of action of tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate is not yet fully understood. However, it is believed to act by binding to certain proteins and receptors, which results in a change in their activity. This change in activity can then lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its ability to modulate the activity of certain proteins and receptors, which can lead to changes in cell signaling pathways. In addition, tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate has been studied for its effects on gene expression, enzyme inhibition, and drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate in laboratory experiments has several advantages. It is relatively easy to synthesize, and its effects on biochemical and physiological processes can be easily measured. However, tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate is not without its limitations. It is not as stable as some other compounds, and its effects can vary depending on the concentration and the type of cells used.
Zukünftige Richtungen
Tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate has potential applications in the fields of biochemistry and physiology, and further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential applications of tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate in drug delivery, gene expression, and enzyme inhibition. Finally, research is needed to explore the potential of tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate as a therapeutic agent for various diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(2-amino-1-pyridin-3-yl-2-sulfanylideneethyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-5-17(13(18)19-14(2,3)4)11(12(15)20)10-7-6-8-16-9-10/h6-9,11H,5H2,1-4H3,(H2,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCGXRECIRFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C1=CN=CC=C1)C(=S)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522795.png)


![N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B1522801.png)
![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)
![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)

![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclobutyl]carbamate](/img/structure/B1522808.png)


amine](/img/structure/B1522812.png)


